4-(Phenylthio)piperidine-4-carboxylic acid
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Overview
Description
4-(Phenylthio)piperidine-4-carboxylic acid is a heterocyclic compound that features a piperidine ring substituted with a phenylthio group and a carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylthio)piperidine-4-carboxylic acid typically involves the functionalization of a piperidine ring. One common method is the reaction of piperidine with phenylthiol in the presence of a base, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-(Phenylthio)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-(Phenylthio)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Phenylthio)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The phenylthio group can interact with hydrophobic pockets, while the carboxylic acid group can form hydrogen bonds with amino acid residues in the target protein .
Comparison with Similar Compounds
Similar Compounds
Isonipecotic acid: A piperidine derivative with a carboxylic acid group but without the phenylthio substitution.
4-Phenylpiperidine-4-carboxylic acid: Similar structure but lacks the sulfur atom in the phenylthio group.
Uniqueness
4-(Phenylthio)piperidine-4-carboxylic acid is unique due to the presence of the phenylthio group, which imparts distinct chemical properties and reactivity. This substitution can influence the compound’s binding affinity to molecular targets and its overall biological activity .
Properties
Molecular Formula |
C12H15NO2S |
---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
4-phenylsulfanylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H15NO2S/c14-11(15)12(6-8-13-9-7-12)16-10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15) |
InChI Key |
BDPDIOTZXVZWDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C(=O)O)SC2=CC=CC=C2 |
Origin of Product |
United States |
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